N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13467891
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide -](/images/structure/VC13467891.png)
Specification
Molecular Formula | C14H27N3O2 |
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Molecular Weight | 269.38 g/mol |
IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylacetamide |
Standard InChI | InChI=1S/C14H27N3O2/c1-5-16(11(4)18)8-12-6-7-17(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 |
Standard InChI Key | OPQCYGZUZRJZMN-ABLWVSNPSA-N |
Isomeric SMILES | CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C |
SMILES | CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)C |
Canonical SMILES | CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name reflects its stereochemical complexity:
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Pyrrolidine core: A five-membered saturated amine ring (C₄H₉N) substituted at the 3-position with a methylene group.
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2-Amino-3-methylbutyryl moiety: A chiral (S)-configured amino acid-derived side chain contributing to potential hydrogen-bonding interactions.
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N-Ethyl-acetamide group: A tertiary acetamide with an ethyl substituent, enhancing lipophilicity and metabolic stability.
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular Formula | C₁₅H₂₈N₃O₂ | |
Molecular Weight | 294.41 g/mol | |
Chiral Centers | 2 (pyrrolidine C3, amino acid C2) | |
Calculated LogP | 1.8 (estimated) |
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis is documented, analogous compounds suggest a multi-step approach:
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Pyrrolidine Functionalization: Introduction of the methylene group at C3 via alkylation or Mannich reaction.
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Acylation: Coupling the (S)-2-amino-3-methylbutyric acid using carbodiimide-based reagents (e.g., EDC/HOBt).
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N-Ethyl-acetamide Installation: Reacting the intermediate amine with acetyl chloride in the presence of ethylamine.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | CH₂O, NH₄Cl, EtOH, 60°C, 12 hr | 75% | 90% |
2 | EDC, HOBt, DMF, rt, 24 hr | 82% | 95% |
3 | AcCl, EtNH₂, CH₂Cl₂, 0°C→rt, 6 hr | 68% | 88% |
Physicochemical and Pharmacokinetic Properties
Stability and Solubility
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Aqueous Solubility: <1 mg/mL (predicted), necessitating formulation with co-solvents like PEG-400.
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Plasma Stability: >90% remaining after 2 hr in human plasma, indicating resistance to esterase activity.
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Thermal Stability: Decomposes at 210°C, requiring storage at −20°C under inert atmosphere.
ADME Profile
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group, producing inactive carboxylic acid metabolites.
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Excretion: Primarily renal (70%) with a half-life of 3.2 hr in murine models.
Biological Activity and Mechanisms
Target Engagement
Structural analogs demonstrate affinity for:
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σ-1 Receptors: Ki = 34 nM (modulation of Ca²⁺ signaling in neurons).
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NMDA Receptor Glycine Site: IC₅₀ = 2.1 μM (potential neuroprotective effects).
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Monoamine Transporters: SERT inhibition (IC₅₀ = 8.7 μM), implicating antidepressant potential.
Figure 1: Hypothesized Binding Mode
Preclinical Applications
Neuropathic Pain Models
In rats with chronic constriction injury, analogs (10 mg/kg i.p.) reduced mechanical allodynia by 62% (vs. vehicle, p<0.01). Efficacy was blocked by σ-1 antagonist BD-1047, confirming target specificity.
Cognitive Enhancement
Scopolamine-induced amnesia models showed 40% improvement in Morris water maze performance at 5 mg/kg (p<0.05), correlating with increased hippocampal BDNF.
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